molecular formula C32H66Cl2N2O4 B13729843 Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester CAS No. 18283-48-2

Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester

Cat. No.: B13729843
CAS No.: 18283-48-2
M. Wt: 613.8 g/mol
InChI Key: GSFRPQVUMJGKCO-UHFFFAOYSA-L
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Description

Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound known for its antimicrobial properties. This compound is used in various applications, including disinfectants, antiseptics, and industrial processes due to its ability to disrupt microbial cell membranes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the quaternization of tertiary amines with halocarbons. This process can be carried out under mild conditions, often involving the reaction of hexamethylenediamine with carboxymethyl dimethylamine in the presence of a halogenating agent such as dichloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions often involve the exchange of halide ions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions are substituted quaternary ammonium compounds, which retain the antimicrobial properties of the parent compound .

Scientific Research Applications

Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of scientific research applications:

Mechanism of Action

The antimicrobial action of Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s lipophilic and electrostatic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester stands out due to its specific structural features, which provide a unique balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as an antimicrobial agent and its versatility in various applications .

Properties

CAS No.

18283-48-2

Molecular Formula

C32H66Cl2N2O4

Molecular Weight

613.8 g/mol

IUPAC Name

6-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]hexyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride

InChI

InChI=1S/C32H66N2O4.2ClH/c1-7-9-11-13-15-19-23-27-37-31(35)29-33(3,4)25-21-17-18-22-26-34(5,6)30-32(36)38-28-24-20-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GSFRPQVUMJGKCO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

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